
2-(3-Bromophenyl)-1,3,4-oxadiazole
Beschreibung
2-(3-Bromophenyl)-1,3,4-oxadiazole is a heterocyclic aromatic compound that contains a bromophenyl group attached to an oxadiazole ring
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAUICDGONASOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359649 | |
Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-34-7 | |
Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Reaction Mechanism and Optimization
The synthesis begins with the preparation of 3-(3-bromobenzoyl)propionic acid through Friedel-Crafts acylation of bromobenzene with succinic anhydride in the presence of anhydrous AlCl₃. Subsequent reaction with aryl acid hydrazides in POCl₃ under reflux for 3–5 hours yields the target compound. Key spectral data for confirmation include:
-
IR : Absorption bands at 1600–1650 cm⁻¹ (C=N stretch) and 690–720 cm⁻¹ (C-Br stretch).
-
¹H NMR : A singlet at δ 8.2–8.5 ppm for the oxadiazole proton and multiplet signals for the bromophenyl group.
Yields for analogous compounds range from 45% to 65%, depending on the substituents.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient alternative to conventional heating. A patent by CN105418636A describes a method where α-bromo-3-bromoacetophenone reacts with 2-amino-5-substituted-1,3,4-oxadiazole in absolute ethanol under microwave conditions (700 W, 25-second pulses).
Procedure and Advantages
-
Step 1 : Mix α-bromo-3-bromoacetophenone (1 mmol), 2-amino-5-substituted-1,3,4-oxadiazole (1 mmol), and ethanol in a crucible.
-
Step 2 : Irradiate at 700 W for 25 seconds, followed by cooling and neutralization with NaOH (pH 7–8).
-
Step 3 : Filter and recrystallize from ethanol to obtain the product.
This method reduces reaction time from hours to minutes, with yields averaging 39–45%. The use of microwaves enhances reaction efficiency by promoting uniform heating and reducing side reactions.
Sonochemical Synthesis via N-Isocyanoiminotriphenylphosphorane
A sonochemical approach reported by Rouhani et al. utilizes ultrasound to accelerate the reaction between N-isocyanoiminotriphenylphosphorane (2 ) and 3-bromobenzoic acid derivatives in dichloromethane.
Key Steps and Characterization
-
Reagents : N-isocyanoiminotriphenylphosphorane (1 mmol) and 3-bromobenzoic acid (1 mmol) in dry CH₂Cl₂.
-
Conditions : Sonicate at 20°C for 10 minutes, followed by purification via silica gel chromatography.
-
Yield : 96% for analogous 2-(4-bromophenyl)-1,3,4-oxadiazole, suggesting similar efficiency for the 3-bromo isomer.
The absence of byproducts and high yield make this method industrially viable.
Multi-Step Heterocyclization Involving Thiosemicarbazides
A multi-step strategy from recent literature involves converting 3-bromobenzoic acid to its hydrazide derivative, followed by cyclization with carbon disulfide (CS₂) and propargylation.
Synthetic Pathway
-
Hydrazide Formation : React methyl 3-bromobenzoate with hydrazine hydrate in ethanol.
-
Cyclization : Treat the hydrazide with CS₂ and KOH to form 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol.
-
Propargylation : Introduce a propargyl group using propargyl bromide and K₂CO₃.
This method, while lengthier, achieves yields of 70–80% and allows for functionalization at the 2-position.
Comparative Analysis of Methods
Method | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|
Cyclization in POCl₃ | Reflux, 3–5 h | 45–65% | Scalable, proven reliability | Corrosive reagents, moderate yields |
Microwave-assisted | 700 W, 25 s pulses | 39–45% | Rapid, energy-efficient | Specialized equipment required |
Sonochemical | 20°C, 10 min | ~96% | High yield, ambient conditions | Solvent dependency |
Multi-step heterocyclization | 3 steps, 24–48 h | 70–80% | Functionalization flexibility | Time-intensive |
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as bromination, nitration, and sulfonation.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles through nucleophilic substitution reactions.
Cyclization Reactions: The oxadiazole ring can undergo cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) with a catalyst like iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical.
Cyclization Reactions: Dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) are used.
Major Products
The major products formed from these reactions include substituted oxadiazoles, fused heterocyclic compounds, and various functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Applications
1. Medicinal Chemistry
2-(3-Bromophenyl)-1,3,4-oxadiazole has been investigated for its anticancer , antimicrobial , and anti-inflammatory properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have shown that it exhibits activity against various cancer cell lines such as MCF-7 (breast), A549 (lung), and HT-29 (colon) with IC₅₀ values ranging from 0.010 to 18.50 µM .
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial effects against several bacterial strains. It has been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing effective minimum inhibitory concentrations (MIC) that suggest its potential as a therapeutic agent in treating bacterial infections .
3. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory capabilities of this compound derivatives. These compounds have been shown to reduce inflammation markers significantly in various experimental models .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of hydrazides with carboxylic acids or their derivatives. A common method includes the use of 3-bromobenzohydrazide and benzoic acid under reflux conditions with dehydrating agents like phosphorus oxychloride (POCl₃).
The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromophenyl group enhances its binding affinity and specificity towards these targets .
Case Studies
Case Study 1: Anticancer Activity
In a study by Kumar et al., derivatives similar to this compound were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction .
Case Study 2: Antimicrobial Efficacy
A recent study focused on the antimicrobial activity of this compound derivatives showed significant efficacy against resistant strains of bacteria. The compounds exhibited MIC values lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents in clinical settings .
Table 1: Biological Activities of this compound Derivatives
Activity Type | Tested Strains/Cell Lines | IC₅₀/MIC Values |
---|---|---|
Anticancer | MCF-7 (breast) | 0.010 µM |
A549 (lung) | 18.50 µM | |
HT-29 (colon) | Varies | |
Antimicrobial | Staphylococcus aureus | <10 µg/mL |
Escherichia coli | <15 µg/mL | |
Pseudomonas aeruginosa | <20 µg/mL | |
Anti-inflammatory | In vitro models | Significant reduction |
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)-1,3,4-oxadiazole: Similar structure but with the bromine atom at the para position.
2-Phenyl-1,3,4-oxadiazole: Lacks the bromine substituent, leading to different reactivity and properties.
2-(3-Chlorophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of bromine, affecting its chemical behavior and applications.
Uniqueness
2-(3-Bromophenyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom at the meta position, which influences its electronic properties and reactivity. This structural feature makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.
Biologische Aktivität
2-(3-Bromophenyl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Overview of Oxadiazoles
Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. The 1,3,4-oxadiazole isomer is particularly notable for its pharmacological properties. Research indicates that derivatives of this structure exhibit a wide range of biological activities, including:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with hydrazine derivatives and carboxylic acids. The presence of the bromine atom in the phenyl ring is believed to enhance its biological activity through electronic effects and steric factors.
Table 1: Synthesis Pathways of this compound
Step | Reagents/Conditions | Product |
---|---|---|
1 | 3-Bromobenzoyl chloride + hydrazine | Intermediate |
2 | Cyclization with carboxylic acid | This compound |
Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of various oxadiazole derivatives, including this compound, it was found that these compounds exhibited significant inhibition of paw edema in rat models. The anti-inflammatory activity was measured using the carrageenan-induced paw edema method.
Table 2: Anti-inflammatory Activity of Oxadiazole Derivatives
Compound | Inhibition (%) at 20 mg/kg | Comparison to Indomethacin (%) |
---|---|---|
This compound | 59.5 ± 3.79 | Comparable |
Indomethacin | 64.3 | Standard |
The results indicated that several derivatives showed anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug .
Analgesic Activity
The analgesic properties were assessed using the acetic acid-induced writhing test in mice. The tested compound demonstrated significant analgesic effects.
Table 3: Analgesic Activity Results
Compound | Protection (%) at 25 mg/kg |
---|---|
This compound | 66.2 ± 1.86 |
Acetylsalicylic Acid (Aspirin) | 63.2 |
This data suggests that the compound has potential as an analgesic agent .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of oxadiazole derivatives. In vitro studies showed that this compound exhibited significant activity against various bacterial strains.
Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |
---|---|---|
This compound | 0.75 ± 0.11 | >100 |
These findings indicate that while it shows effectiveness against certain pathogens like Staphylococcus aureus, its efficacy against E. coli is less pronounced .
Case Studies
Several case studies have documented the successful application of oxadiazole derivatives in treating inflammatory diseases and infections:
- Anti-inflammatory Effects : A study involving a series of oxadiazoles demonstrated their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), particularly for patients with gastrointestinal side effects from conventional treatments.
- Antimicrobial Applications : Clinical trials have explored using oxadiazoles in formulations aimed at combating resistant bacterial strains, showcasing their relevance in contemporary pharmacotherapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-bromophenyl)-1,3,4-oxadiazole derivatives, and how are intermediates characterized?
- Answer : The synthesis typically involves condensation reactions between substituted aromatic aldehydes and hydrazide precursors. For example, derivatives like DK-IA to DK-IH were synthesized by reacting substituted aldehydes with N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazole-2-yl]thio}acetohydrazide. Key intermediates are purified via recrystallization and validated using TLC (Rf values) and FT-IR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹). Final compounds are structurally elucidated via ¹H NMR, focusing on aromatic proton splitting patterns and integration ratios .
Q. How is the purity and homogeneity of 1,3,4-oxadiazole derivatives validated in preclinical studies?
- Answer : Purity is assessed using physical constants (melting points) and chromatographic methods (TLC with standardized solvent systems). For example, synthesized compounds in the DK series showed Rf values between 0.6–0.8 in chloroform:methanol (9:1). Homogeneity is confirmed via FT-IR and ¹H NMR spectral consistency, with deviations <5% in peak integrals indicating high purity .
Q. What in vitro assays are used to evaluate the antifungal activity of this compound derivatives?
- Answer : Broth dilution and agar diffusion (cup-plate) methods are standard. MIC (Minimum Inhibitory Concentration) values are determined against fungal strains like Aspergillus niger and Candida albicans. For instance, DK-IC and DK-IH derivatives showed MICs of 25–50 µg/mL, comparable to ketoconazole (25 µg/mL). Activity is strain-specific, with Gram-positive bacteria (e.g., S. aureus) often more susceptible than Gram-negative .
Advanced Research Questions
Q. How do substituents on the 1,3,4-oxadiazole ring influence biological activity?
- Answer : Substituents like bromine at the phenyl ring enhance electron-withdrawing effects, improving antifungal potency. For example, DK-IG (with a 4-methylpyridine substituent) showed MICs of 8–16 µg/mL, outperforming non-brominated analogs. Steric and electronic factors are modeled using DFT studies to predict binding affinities to fungal CYP51 enzymes .
Q. What computational methods are employed to resolve contradictions in MIC data across studies?
- Answer : Discrepancies (e.g., MIC ranges of 8–500 µg/mL) are analyzed via multivariate regression, considering variables like substituent polarity, microbial strain variability, and assay conditions (e.g., pH, incubation time). Molecular docking (AutoDock Vina) and ADMET profiling (SwissADME) help rationalize outliers. For example, poor solubility of DK-IA in aqueous media may inflate MIC values .
Q. How can structure-activity relationships (SAR) guide the design of novel 1,3,4-oxadiazole-based anticancer agents?
- Answer : SAR studies correlate electron-deficient aryl groups (e.g., 3-bromophenyl) with topoisomerase inhibition. Derivatives with methylpyridine moieties exhibit enhanced intercalation into DNA base pairs, as shown in cytotoxicity assays (IC₅₀ = 12–18 µM against HeLa cells). DFT-based HOMO-LUMO gap analysis (~4.5 eV) predicts redox activity, a key mechanism in apoptosis induction .
Methodological Considerations
Q. What precautions are critical when handling this compound derivatives?
- Answer : Brominated oxadiazoles may release toxic HBr fumes under heating. Use fume hoods and PPE (gloves, goggles). Pyridine-containing analogs (e.g., DK-IG) require inhalation controls due to nasal/throat irritation (LD₅₀ = 1500 mg/kg in rats). Waste disposal follows EPA guidelines for halogenated organics .
Q. How are stability issues in 1,3,4-oxadiazole derivatives addressed during long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.